molecular formula C11H7ClF2N2OS B3384478 2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 554405-16-2

2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3384478
CAS No.: 554405-16-2
M. Wt: 288.7 g/mol
InChI Key: RHYUQCLMSGAKMN-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a 3,4-difluorophenyl group and a chloroacetamide moiety

Mechanism of Action

Target of Action

Similar compounds have been shown to have antibacterial and antituberculosis effects , suggesting that the compound may target bacterial cells or specific enzymes within these cells.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . It can be inferred that the compound interacts with its targets, possibly causing changes in their function or structure, which could lead to the inhibition of bacterial growth or other effects .

Biochemical Pathways

Given its potential antibacterial and antituberculosis effects , it may interfere with essential biochemical pathways in these organisms, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on its potential antibacterial and antituberculosis effects , it can be inferred that the compound may lead to the death of these organisms or inhibit their growth.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of this compound can vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that this compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Substitution with 3,4-Difluorophenyl Group: The thiazole ring is then substituted with a 3,4-difluorophenyl group through a nucleophilic aromatic substitution reaction.

    Introduction of the Chloroacetamide Moiety: Finally, the chloroacetamide group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The chloro group in the chloroacetamide moiety can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,4-difluorophenyl)acetamide
  • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-chloro-N-(2,4-dichlorophenyl)acetamide

Uniqueness

2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of both the thiazole ring and the 3,4-difluorophenyl group, which confer specific chemical properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2OS/c12-4-10(17)16-11-15-9(5-18-11)6-1-2-7(13)8(14)3-6/h1-3,5H,4H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYUQCLMSGAKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)CCl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide

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